molecular formula C2H5BO3 B10759260 1,3,2-Dioxaborolan-2-OL CAS No. 25015-59-2

1,3,2-Dioxaborolan-2-OL

Cat. No.: B10759260
CAS No.: 25015-59-2
M. Wt: 87.87 g/mol
InChI Key: ZBEDLGKSWBORBS-UHFFFAOYSA-N
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Preparation Methods

1,3,2-Dioxaborolan-2-Ol can be synthesized through several methods. One common synthetic route involves the reaction of bis(pinacolato)diboron with an appropriate substrate in the presence of a catalyst. For example, the iridium-catalyzed C-H borylation of arenes and heteroarenes is a well-documented method . The reaction typically involves the use of bis(η⁴-1,5-cyclooctadiene)-di-μ-methoxy-diiridium(I) as the catalyst, along with 4,4’-di-tert-butyl-2,2’-bipyridine and hexane as the solvent . The reaction is carried out under nitrogen atmosphere at elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1,3,2-Dioxaborolan-2-Ol undergoes various chemical reactions, including:

Common reagents used in these reactions include bis(pinacolato)diboron, palladium catalysts, and copper catalysts. The major products formed from these reactions are typically boronate esters, which are valuable intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolan-2-Ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with nucleophiles, leading to the formation of boronate esters. These interactions are crucial in its role as a reagent in organic synthesis and in its potential therapeutic applications .

Comparison with Similar Compounds

1,3,2-Dioxaborolan-2-Ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable reagent in various chemical reactions and applications.

Properties

CAS No.

25015-59-2

Molecular Formula

C2H5BO3

Molecular Weight

87.87 g/mol

IUPAC Name

2-hydroxy-1,3,2-dioxaborolane

InChI

InChI=1S/C2H5BO3/c4-3-5-1-2-6-3/h4H,1-2H2

InChI Key

ZBEDLGKSWBORBS-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)O

Origin of Product

United States

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